Cas no 1246832-91-6 (Chlorprothixene-d6 Hydrochloride)

Chlorprothixene-d6 Hydrochloride is a deuterated analog of Chlorprothixene Hydrochloride, where six hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily used as an internal standard in quantitative mass spectrometry, ensuring high precision and accuracy in pharmacokinetic and metabolic studies. The incorporation of deuterium minimizes interference from endogenous compounds, enhancing analytical reliability. Its stable isotopic labeling also facilitates traceability in complex biological matrices. Chlorprothixene-d6 Hydrochloride is valuable in research applications requiring rigorous quantification, such as drug metabolism investigations and forensic toxicology. The compound retains the pharmacological properties of the parent molecule while offering improved analytical performance in LC-MS/MS and GC-MS methodologies.
Chlorprothixene-d6 Hydrochloride structure
1246832-91-6 structure
Product Name:Chlorprothixene-d6 Hydrochloride
CAS No:1246832-91-6
MF:C18H19Cl2NS
MW:358.35813164711
CID:1064984
PubChem ID:71314841
Update Time:2025-05-20

Chlorprothixene-d6 Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Chlorprothixene-d6 Hydrochloride
    • (E)-Chlorprothixene-d6 Hydrochloride
    • (3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine,hydrochloride
    • Z)-Chlorprothixene-d6 Hydrochloride (Mixture)
    • Z)-Chlorprothixene-d6 Hydrochloride(Mixture)
    • G18439
    • Chlorprothixene-d6 (hydrochloride)
    • CS-0201998
    • (E/Z)-Chlorprothixene-d6 Hydrochloride
    • DTXSID70747354
    • (E)-Chlorprothixene-d6 (hydrochloride)
    • HY-B0274BS
    • CS-0202454
    • (3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
    • HY-B0274CS
    • 1246832-91-6
    • CS-0202455
    • (E/Z)-Chlorprothixene-d6 Hydrochloride (Mixture)
    • (3E/Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-(dimethyl-d6)-1-propanamine Hydrochloride; cis/trans-Chlorprothixene-d6 Hydrochloride;
    • (E/Z)-Chlorprothixene-d6 (hydrochloride)
    • (3E)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1)
    • HY-B0274AS
    • Inchi: 1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+;/i1D3,2D3;
    • InChI Key: YWKRLOSRDGPEJR-YOJILZGUSA-N
    • SMILES: ClC1C=CC2=C(C=1)/C(=C/CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])/C1C=CC=CC=1S2.Cl

Computed Properties

  • Exact Mass: 357.09900
  • Monoisotopic Mass: 357.0991866g/mol
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 381
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.5Ų

Experimental Properties

  • PSA: 28.54000
  • LogP: 5.99000

Chlorprothixene-d6 Hydrochloride Pricemore >>

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Chlorprothixene-d6 Hydrochloride Related Literature

Additional information on Chlorprothixene-d6 Hydrochloride

Chlorprothixene-d6 Hydrochloride: A Comprehensive Overview

Chlorprothixene-d6 Hydrochloride, a deuterated derivative of the antipsychotic Chlorprothixene, is a compound of significant interest in the field of pharmaceutical chemistry and psychopharmacology. The CAS no1246832-91-6 associated with this compound underscores its unique molecular structure and its applications in research and development. This introduction aims to provide a detailed exploration of Chlorprothixene-d6 Hydrochloride, its chemical properties, pharmacological significance, and the latest research findings that highlight its potential in modern medicine.

The molecular structure of Chlorprothixene-d6 Hydrochloride incorporates deuterium atoms, which are isotopically heavier than hydrogen. This modification not only aids in distinguishing the compound during analytical studies but also offers insights into metabolic pathways and drug interactions. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various pharmaceutical applications.

Chlorprothixene, the parent compound, has been widely used since the mid-20th century for its antipsychotic properties. It belongs to the phenothiazine class of drugs, which are known for their effectiveness in treating psychotic disorders. The introduction of deuterium in Chlorprothixene-d6 Hydrochloride has opened new avenues for research, particularly in understanding the drug's mechanism of action and improving its pharmacokinetic profile.

Recent studies have focused on the metabolic stability and bioavailability of Chlorprothixene-d6 Hydrochloride. The deuterium-labeled version allows researchers to track metabolic pathways more accurately, as deuterium atoms do not easily participate in chemical reactions compared to hydrogen. This property is particularly useful in mass spectrometry techniques, where the distinct mass of deuterium can be easily detected. Such advancements have enabled a deeper understanding of how Chlorprothixene-d6 Hydrochloride is processed within the body.

The pharmacological effects of Chlorprothixene-d6 Hydrochloride are comparable to those of its parent compound, Chlorprothixene, but with improved metabolic stability. This has led to investigations into its potential use as an intermediate in the synthesis of other antipsychotic drugs. Additionally, the deuterated version may exhibit reduced side effects due to its altered metabolic profile, making it a promising candidate for further clinical trials.

In the realm of drug development, Chlorprothixene-d6 Hydrochloride has found applications in both preclinical and clinical research. Its use as an internal standard in analytical chemistry helps ensure the accuracy and reliability of drug assays. Moreover, its incorporation into research models allows scientists to study the long-term effects of antipsychotic medications more effectively. The compound's stability under various conditions makes it an ideal candidate for formulation studies aimed at improving drug delivery systems.

The latest research on Chlorprothixene-d6 Hydrochloride has also explored its potential role in treating cognitive disorders associated with schizophrenia and other psychotic conditions. Studies suggest that modifications in the molecular structure, such as deuterium labeling, can enhance drug efficacy while minimizing adverse effects. This aligns with the broader goal of developing safer and more effective treatments for mental health disorders.

From a regulatory perspective, Chlorprothixene-d6 Hydrochloride must meet stringent quality standards to be approved for clinical use. Manufacturers must ensure that the compound is produced under Good Manufacturing Practices (GMP) to guarantee consistency and safety. The unique properties of this deuterated derivative make it subject to specialized regulatory scrutiny, but also position it as a valuable tool in advancing psychopharmacological research.

The future prospects of Chlorprothixene-d6 Hydrochloride are promising, with ongoing studies exploring its potential applications beyond traditional antipsychotic therapies. Research into novel drug formulations and combination therapies may further enhance its therapeutic value. As our understanding of neurochemistry continues to evolve, compounds like Chlorprothixene-d6 Hydrochloride will play a crucial role in developing innovative treatments for neurological and psychiatric disorders.

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